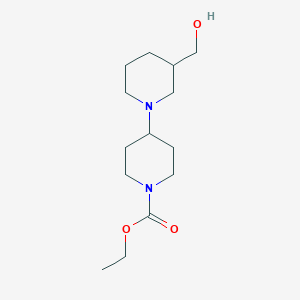![molecular formula C17H28N4O B5299570 (1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5299570.png)
(1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of (1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. Specifically, it has been shown to inhibit the activity of Aurora kinases, which play a critical role in cell division and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis and metastasis. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol is its high potency and specificity against cancer cells, making it a promising candidate for the development of new cancer therapies. However, one limitation is its potential toxicity, as studies have shown that it can cause liver damage and other adverse effects at high doses.
Orientations Futures
There are several future directions for the research and development of (1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol. One area of focus is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to investigate its potential applications in the treatment of other diseases, such as inflammatory and infectious diseases. Finally, research is needed to identify potential drug targets and develop new drug combinations that can enhance its effectiveness against cancer cells.
Méthodes De Synthèse
The synthesis of (1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol involves a multi-step process that includes the reaction of 4-cyclobutyl-6-methylpyrimidine-2-amine with piperidine-3-carboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
(1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have significant activity against cancer cells, with studies demonstrating its effectiveness against breast, lung, and prostate cancer. Additionally, it has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
[1-[2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-13-10-16(15-5-2-6-15)20-17(19-13)18-7-9-21-8-3-4-14(11-21)12-22/h10,14-15,22H,2-9,11-12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCNMYPERLRFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCN2CCCC(C2)CO)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{2-[(4-Cyclobutyl-6-methylpyrimidin-2-YL)amino]ethyl}piperidin-3-YL)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5299504.png)


![4-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5299529.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299535.png)

![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5299563.png)
![3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5299564.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5299578.png)
![6-(methoxymethyl)-1-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5299585.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine](/img/structure/B5299594.png)
![methyl 5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoate](/img/structure/B5299596.png)